molecular formula C22H23N3O3S B2578107 (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide CAS No. 620099-84-5

(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

Cat. No. B2578107
CAS RN: 620099-84-5
M. Wt: 409.5
InChI Key: LPXZOERPKDWOOI-XMHGGMMESA-N
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Description

This compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are found in various biological compounds and have been studied for their potential medicinal properties, including antidiabetic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antitubercular activity .

Scientific Research Applications

Synthesis and Derivative Formation

The compound under discussion is part of a broader category of compounds that have been explored for their potential in various synthetic and medicinal chemistry applications. For instance, derivatives of thiazolidinones, similar to the compound , have been synthesized and evaluated for different biological activities. The synthesis of such derivatives often involves condensation reactions that yield 1,4-dihydropyridine derivatives with varying yields, demonstrating the compound's versatility in chemical synthesis (Stanovnik et al., 2002).

Antimicrobial Activities

Certain thiazolidinone derivatives, incorporating a benzothiazole moiety similar to the core structure of the compound of interest, have shown promising antimicrobial activities. This has been demonstrated through the synthesis and subsequent testing of these compounds, revealing their potential as antimicrobial agents against a range of microbial species (Gouda et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives, akin to the discussed compound, have been synthesized and tested for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies show that such compounds can offer significant protection against corrosion, making them valuable in materials science and engineering applications (Hu et al., 2016).

Anticancer and Anti-inflammatory Applications

Research into thiazolidinone compounds with benzothiazole moieties has also extended into evaluating their anticancer and anti-inflammatory properties. Some derivatives have been found to exhibit notable anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Havrylyuk et al., 2010). Additionally, these derivatives have been assessed for their anti-inflammatory activities, further underscoring their medicinal chemistry significance (Kendre et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiazolidinediones are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

properties

IUPAC Name

3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)23-20(26)12-13-25-21(27)19(29-22(25)28)14-16-6-10-18(11-7-16)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXZOERPKDWOOI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

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